4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide
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Overview
Description
4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a methanesulfonamido group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of benzenesulfonyl chloride with methanesulfonamide to form the methanesulfonamido-benzenesulfonamide intermediate. This intermediate is then reacted with N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide core, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s structure allows it to interact with various pathways, making it effective in different biological contexts.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Methylamino)ethyl)benzenesulfonamide: Shares the benzenesulfonamide core but lacks the benzimidazole moiety.
4-methyl-N-[2-(2-methylbenzimidazol-1-yl)ethyl]benzenesulfonamide: Similar structure but with different substituents on the benzimidazole ring.
Uniqueness
The uniqueness of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C19H25N5O4S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H25N5O4S2/c1-23(30(27,28)16-10-8-15(9-11-16)22-29(3,25)26)13-12-20-14-19-21-17-6-4-5-7-18(17)24(19)2/h4-11,20,22H,12-14H2,1-3H3 |
InChI Key |
SWAUORXDOAHCMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNCCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Origin of Product |
United States |
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